

Experimental Evidence for Target Identification

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Compound Focus: UCT943

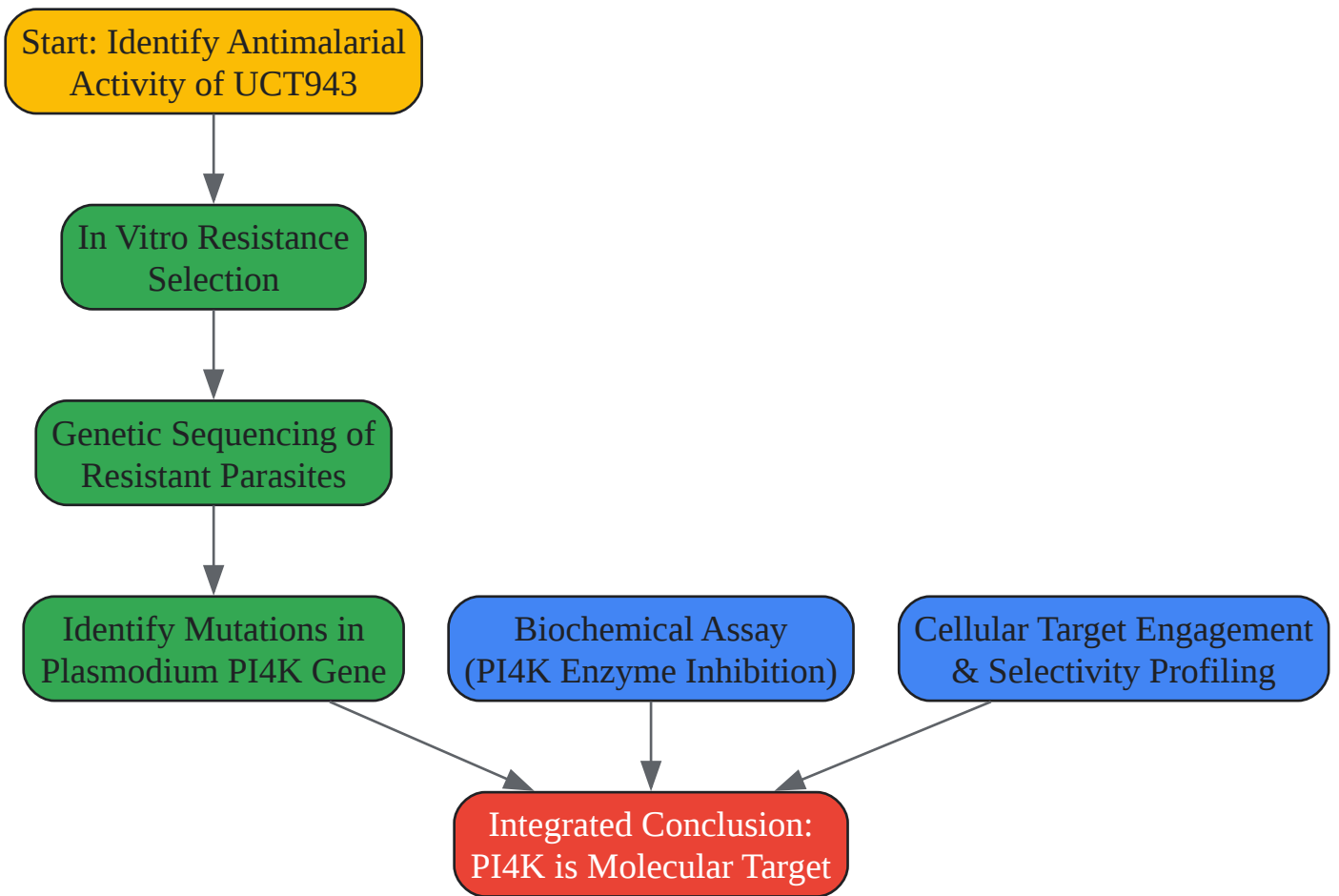
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The identification of *Plasmodium* PI4K as the target of **UCT943** was supported by several key experiments.

- **Resistance Mutant Studies:** When resistance to **UCT943** was selected for in *P. falciparum* strains, the resulting mutants carried specific mutations (G1309V or Y1342F) in the **pfpi4k** gene locus. These mutations led to a 4- to 9-fold decrease in the compound's potency, directly implicating PI4K as the site of action [1].
- **Biochemical Binding and Selectivity:** **UCT943** directly inhibits the PI4K enzyme, with a reported IC50 of **23 nM** against *P. vivax* PI4K (PvPI4K) [1] [2]. The compound also showed high selectivity, being over **200-fold more potent** at inhibiting the parasite enzyme compared to the human PI4K β isozyme, reducing the risk of off-target immunosuppressive effects [1].

The experimental workflow below outlines the key methods used to identify and validate PI4K as the molecular target of **UCT943**.



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Quantitative Data on Potency and Selectivity

The following tables consolidate key quantitative data from preclinical studies, demonstrating **UCT943's** potency against the parasite and its selectivity for the target.

Table 1: In Vitro Antiplasmodial Activity of UCT943 [1]

| Assay Type | Parasite Stage or Strain | Potency (IC50) | Contextual Note |
|---------------------|---------------------------|----------------|----------------------------------|
| Asexual Blood Stage | <i>P. falciparum</i> NF54 | 5.4 nM | 5-6 fold more potent than MMV048 |

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| Asexual Blood Stage | <i>P. falciparum</i> K1 | 4.7 nM | 5-6 fold more potent than MMV048 |
| Asexual Blood Stage | <i>P. falciparum</i> Clinical Isolates (Ivory Coast) | 2 - 15 nM | - |
| Asexual Blood Stage | <i>P. vivax</i> Clinical Isolates (Papua, Indonesia) | 14 nM (median) | More potent than MMV048 (93 nM) |
| Enzyme Inhibition | <i>P. vivax</i> PI4K (PvPI4K) | 23 nM | - |
| Enzyme Inhibition | Human PI4K β | 5.4 μ M | >200-fold selectivity vs. parasite PI4K |

Table 2: In Vivo Efficacy in Mouse Models [1] [2]

| Mouse Infection Model | Dosing Regimen | Efficacy (ED90) | Outcome |
|--------------------------|---------------------------------------|-----------------|--|
| <i>P. berghei</i> | 10 mg/kg, oral, daily for 4 days | 1.0 mg/kg | >99.9% parasitemia reduction, all mice cured |
| <i>P. falciparum</i> NSG | 0.01-10 mg/kg, oral, daily for 4 days | 0.25 mg/kg | - |

Important Preclinical Update

Despite its promising preclinical profile, the **Guide to Pharmacology database notes that the development of UCT943 has been withdrawn due to preclinical toxicity concerns** [3]. This highlights that while the compound successfully hit its molecular target, other factors ultimately prevented its clinical advancement.

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References

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